N-methyl-2-(5,6,7,8-tetrahydronaphthalene-2-amido)thiophene-3-carboxamide
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Overview
Description
N-methyl-2-(5,6,7,8-tetrahydronaphthalene-2-amido)thiophene-3-carboxamide is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic electronics due to their unique structural and electronic properties .
Preparation Methods
The synthesis of N-methyl-2-(5,6,7,8-tetrahydronaphthalene-2-amido)thiophene-3-carboxamide involves several steps. One common method includes the condensation of 5,6,7,8-tetrahydronaphthalene-2-carboxylic acid with N-methylthiophene-3-carboxamide in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .
Chemical Reactions Analysis
N-methyl-2-(5,6,7,8-tetrahydronaphthalene-2-amido)thiophene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride (LiAlH4) to yield the corresponding thiol.
Scientific Research Applications
N-methyl-2-(5,6,7,8-tetrahydronaphthalene-2-amido)thiophene-3-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an anti-inflammatory and anticancer agent due to its ability to interact with specific molecular targets.
Material Science: The compound is used in the development of organic semiconductors and light-emitting diodes (OLEDs) due to its unique electronic properties.
Biological Studies: It is studied for its role in modulating biological pathways and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of N-methyl-2-(5,6,7,8-tetrahydronaphthalene-2-amido)thiophene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparison with Similar Compounds
N-methyl-2-(5,6,7,8-tetrahydronaphthalene-2-amido)thiophene-3-carboxamide can be compared with other thiophene derivatives such as:
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Thienothiophenes: Compounds with an annulated ring of two thiophene rings, known for their stable and electron-rich structure.
These comparisons highlight the unique structural features and diverse applications of this compound in various fields.
Properties
IUPAC Name |
N-methyl-2-(5,6,7,8-tetrahydronaphthalene-2-carbonylamino)thiophene-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S/c1-18-16(21)14-8-9-22-17(14)19-15(20)13-7-6-11-4-2-3-5-12(11)10-13/h6-10H,2-5H2,1H3,(H,18,21)(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHUOOUHPHAYPMD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(SC=C1)NC(=O)C2=CC3=C(CCCC3)C=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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